Cas no 2137634-57-0 (2-(aminomethyl)-N-(3-methylbutan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxamide)
![2-(aminomethyl)-N-(3-methylbutan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxamide structure](https://ja.kuujia.com/scimg/cas/2137634-57-0x500.png)
2-(aminomethyl)-N-(3-methylbutan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxamide 化学的及び物理的性質
名前と識別子
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- 2137634-57-0
- EN300-739049
- 2-(aminomethyl)-N-(3-methylbutan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxamide
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- インチ: 1S/C13H25N3O/c1-8(2)9(3)15-13(17)16-11-4-5-12(16)10(6-11)7-14/h8-12H,4-7,14H2,1-3H3,(H,15,17)
- InChIKey: WXGYMRDRMLMAGA-UHFFFAOYSA-N
- ほほえんだ: O=C(NC(C)C(C)C)N1C2CCC1C(CN)C2
計算された属性
- せいみつぶんしりょう: 239.199762429g/mol
- どういたいしつりょう: 239.199762429g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 292
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 58.4Ų
2-(aminomethyl)-N-(3-methylbutan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-739049-1.0g |
2-(aminomethyl)-N-(3-methylbutan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxamide |
2137634-57-0 | 1g |
$0.0 | 2023-06-06 |
2-(aminomethyl)-N-(3-methylbutan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxamide 関連文献
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2-(aminomethyl)-N-(3-methylbutan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxamideに関する追加情報
Introduction to 2-(aminomethyl)-N-(3-methylbutan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxamide (CAS No. 2137634-57-0) and Its Emerging Applications in Chemical Biology
The compound 2-(aminomethyl)-N-(3-methylbutan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxamide, identified by its CAS number 2137634-57-0, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. Its unique structural framework, featuring a bicyclic azaborene core and functionalized side chains, positions it as a versatile scaffold for drug discovery and molecular recognition studies. This introduction delves into the structural characteristics, synthetic considerations, and the latest applications of this compound, highlighting its relevance in contemporary biochemical research.
The molecular architecture of 2-(aminomethyl)-N-(3-methylbutan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxamide is characterized by a bicyclic system consisting of a seven-membered nitrogen-containing heterocycle (azabicyclo[2.2.1]heptane) fused with an azaborine moiety. The presence of an aminomethyl group at the 2-position and a 3-methylbutan-2-yl side chain at the nitrogen atom introduces both reactivity and steric constraints, making it an intriguing candidate for further functionalization. The carboxamide functionality at the 7-position further enhances its potential as a building block for more complex molecules.
From a synthetic perspective, the construction of this compound involves multi-step organic transformations that highlight the challenges and opportunities in manipulating such intricate cyclic systems. The synthesis typically begins with the formation of the azabicyclo[2.2.1]heptane core, followed by functionalization at the 2-position to introduce the aminomethyl group. Subsequent modifications at the nitrogen atom via alkylation with 3-methylbutan-2-yl bromide or chloride provide the desired side chain. Finally, introduction of the carboxamide group via coupling reactions (e.g., amide bond formation) completes the molecular structure.
Recent advancements in chemical biology have demonstrated the utility of this compound as a scaffold for developing novel bioactive molecules. The bicyclic azaborene core exhibits unique electronic properties due to the presence of an azaborine unit, which can interact with biological targets in ways that linear or planar molecules cannot. This has led to investigations into its potential as a ligand for enzymes and receptors involved in various disease pathways.
One particularly notable application of 2-(aminomethyl)-N-(3-methylbutan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxamide is in the development of inhibitors for enzymes associated with inflammation and pain signaling. Studies have shown that derivatives of this compound can modulate the activity of cyclooxygenase (COX) enzymes, which are key players in prostaglandin synthesis—a critical pathway in inflammatory responses. The structural rigidity provided by the bicyclic system allows for precise tuning of binding interactions, making it possible to design highly selective inhibitors with reduced side effects.
In addition to its role in enzyme inhibition, this compound has been explored as a precursor for small molecule probes that interact with nucleic acids and proteins. The aminomethyl group serves as a handle for further derivatization, enabling chemists to attach fluorophores or other reporter groups for high-throughput screening applications. Such probes are invaluable tools for studying protein-DNA interactions and for developing diagnostic assays in molecular biology.
The versatility of CAS No. 2137634-57-0 also extends to its use in materials science, where its ability to form stable coordination complexes with metal ions has been leveraged for designing metalloproteins and metalloenzymes mimics. These complexes exhibit catalytic activity similar to natural metalloenzymes, opening up possibilities for applications in biocatalysis and green chemistry.
Emerging research also highlights the potential of this compound as a chiral building block in asymmetric synthesis. The presence of multiple stereocenters in its structure allows for the preparation of enantiomerically pure derivatives, which are essential for many pharmaceutical applications where stereochemistry dictates biological activity.
The computational modeling studies have further elucidated the mechanistic aspects of how this compound interacts with biological targets at an atomic level. Molecular dynamics simulations combined with quantum mechanical calculations have provided insights into binding affinities and conformational changes upon ligand-receptor interaction, guiding rational drug design efforts.
The future prospects for 2-(aminomethyl)-N-(3-methylbutan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxamide are promising, with ongoing research focusing on expanding its synthetic toolbox and exploring novel therapeutic applications. As our understanding of biological systems grows more sophisticated, compounds like this will continue to play a pivotal role in bridging the gap between molecular structure and biological function.
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